molecular formula C10H20N2O B1480487 4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane CAS No. 2092286-95-6

4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane

Cat. No.: B1480487
CAS No.: 2092286-95-6
M. Wt: 184.28 g/mol
InChI Key: XUSNSNYDBYCQPU-UHFFFAOYSA-N
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Description

4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research for constructing novel biologically active compounds. While specific data on this exact analog may be limited, its core structure, the 1-oxa-4,9-diazaspiro[5.5]undecane system, is a recognized pharmacophore in the development of therapeutics. Research indicates that derivatives based on this scaffold can be designed as Multi-Target Directed Ligands (MTDLs) . For instance, closely related compounds have been explored as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . This dual activity aims to provide potent analgesic efficacy through MOR agonism, while the concurrent sigma-1 antagonism may mitigate side effects like constipation, offering a promising strategy for developing safer analgesics . Beyond neuroscience, this spirocyclic diazine framework has been utilized in other therapeutic areas. Substituted urea derivatives incorporating this structure have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors, demonstrating oral activity as drug candidates for treating chronic kidney diseases in animal models . The sigma-1 receptor, one of the potential targets for this scaffold, functions as a 'pluripotent chaperone' protein and is involved in key cellular processes including calcium signaling, response to oxidative stress, and modulation of neurotransmitter activity . Its involvement in various disease pathways makes it an attractive target for multifunctional ligands. This product is intended for research and development purposes only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

4-ethyl-9-oxa-1,4-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-12-6-5-11-10(9-12)3-7-13-8-4-10/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSNSNYDBYCQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC2(C1)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of Epoxide Intermediate

  • Starting material: N-Boc-piperidone.
  • Reagent: Corey–Chaykovsky reagent (dimethylsulfonium methylide).
  • Conditions: Reaction in dry solvent (e.g., DMSO), typically at room temperature.
  • Outcome: Formation of an epoxide ring fused to the piperidone scaffold.

Step 2: Epoxide Ring-Opening with Amine

  • Reagent: Appropriate amine (e.g., ethylamine for 4-ethyl substitution).
  • Conditions: Heating in ethanol-water mixture (9:1) at 100 °C for 16 hours.
  • Outcome: Formation of aminoalcohol intermediate with the amine substituent introduced at the 4-position.

Step 3: Acylation of the Aminoalcohol

  • Reagent: Acyl halide corresponding to the desired substituent.
  • Conditions: Performed in a biphasic system of ethyl acetate and water, with potassium carbonate as a base at 0 °C for 2 hours.
  • Outcome: Acylation at the amino group to prepare for spirocyclization.

Step 4: Intramolecular Cyclization

  • Reagent: Potassium tert-butoxide.
  • Conditions: Low temperature (0 to −30 °C) in tetrahydrofuran (THF) for 2 to 3 hours.
  • Outcome: Cyclization to form the 1-oxa-4,9-diazaspiro[5.5]undecane core.

Step 5: Deprotection and Purification

  • Deprotection of Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
  • Purification by flash chromatography or preparative chiral HPLC to isolate the desired enantiomer with high purity.

Representative Data Table of Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Epoxide formation Corey–Chaykovsky reagent, dry DMSO Room temperature ~30 min ~77 Formation of epoxide intermediate
Epoxide ring-opening Ethylamine, EtOH-water (9:1) 100 °C 16 h High Aminoalcohol intermediate
Acylation Acyl halide, K2CO3, ethyl acetate-water 0 °C 2 h 84 Biphasic system improves yield
Cyclization Potassium tert-butoxide, THF 0 to −30 °C 2-3 h High Spirocyclization step
Deprotection & purification TFA/DCM, flash chromatography or chiral HPLC Room temperature 3 h Variable High purity enantiomers obtained

Research Findings and Notes

  • The biphasic acylation system (ethyl acetate–water) with potassium carbonate base is critical for high yield and purity of the acylated intermediate before cyclization.
  • Low-temperature cyclization with potassium tert-butoxide ensures selective formation of the spirocyclic ring without side reactions.
  • Chiral preparative HPLC allows isolation of enantiomerically pure spirocyclic compounds, which is important for biological activity studies.
  • Substituents at position 4, such as ethyl groups, can be introduced via the choice of amine in the epoxide ring-opening step, making this method versatile for synthesizing 4-ethyl derivatives.
  • The synthetic route avoids harsh conditions and uses readily available reagents, making it suitable for scale-up and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different chemical and physical properties .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis:
4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane serves as a crucial building block in organic synthesis. Its spirocyclic structure allows for the formation of complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound can participate in nucleophilic substitution reactions at its nitrogen or oxygen atoms, enabling the development of diverse derivatives with tailored properties.

Coordination Chemistry:
The compound is also explored as a ligand in coordination chemistry, where it can form stable complexes with metal ions. This property is significant for designing catalysts and materials with specific electronic and structural characteristics.

Biological Applications

Antimicrobial and Anticancer Properties:
Research indicates that this compound exhibits potential bioactivity against various pathogens and cancer cells. Studies have shown that modifications to its structure can enhance its efficacy as an antimicrobial agent and its ability to induce apoptosis in cancer cells.

Therapeutic Agent:
The compound is being investigated for its therapeutic potential due to its interactions with biological targets such as receptors and enzymes. Its mechanism of action involves binding through hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets, making it a candidate for drug development.

Medical Applications

Pain Management:
Recent studies have identified derivatives of this compound as dual μ-opioid receptor agonists and σ1 receptor antagonists, which are promising for pain management therapies. These compounds may provide effective analgesia with potentially fewer side effects compared to traditional opioids .

Chronic Kidney Disease Treatment:
A notable application involves the use of related compounds as soluble epoxide hydrolase inhibitors, showing promise in treating chronic kidney diseases by improving renal function in preclinical models . This highlights the compound's versatility in addressing significant health challenges.

Industrial Applications

Material Development:
In industry, this compound is utilized in the development of advanced materials such as polymers and nanomaterials. Its unique structural features contribute to enhanced mechanical properties and stability under various conditions, making it suitable for applications in coatings, adhesives, and composites.

Summary Table of Applications

Field Application
Chemistry Building block for organic synthesis; coordination chemistry
Biology Antimicrobial and anticancer properties; therapeutic interactions
Medicine Pain management; treatment for chronic kidney diseases
Industry Development of advanced materials (polymers, nanomaterials)

Case Study 1: Anticancer Activity

In a study exploring the anticancer properties of modified derivatives of this compound, researchers found that specific substitutions increased cytotoxicity against breast cancer cell lines by enhancing apoptosis pathways.

Case Study 2: Pain Management

A clinical trial assessing the efficacy of a derivative of this compound demonstrated significant pain relief in patients with chronic pain conditions while minimizing opioid-related side effects.

Mechanism of Action

The mechanism of action of 4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

The following analysis compares 4-ethyl-9-oxa-1,4-diazaspiro[5.5]undecane with structurally related spiro compounds, focusing on heteroatom arrangement, substituent effects, synthetic routes, and biological activity.

Structural and Functional Group Variations
Compound Name Heteroatoms/Substituents Key Structural Features Reference
This compound 1,4-diaza, 9-oxa, 4-ethyl Two nitrogens, one oxygen, ethyl substituent
2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones 1,3,5,9-tetraone, bis(4-fluorophenyl) Fluorinated aromatic rings, ketone groups
8-Methyl-2-propyl-1,7-dioxaspiro[5.5]undecane 1,7-dioxa, methyl, propyl Two oxygens, alkyl substituents
1-Azaspiro[5.5]undecane (histrionicotoxin core) 1-aza Single nitrogen, simpler spiro framework
3,3,9,9-Tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane Four oxygens, tetra-substituted High oxygen content, axial chirality

Key Observations :

  • Heteroatom Positioning : The 1,4-diaza-9-oxa arrangement in the target compound distinguishes it from dioxaspiro analogues (e.g., 1,7-dioxaspiro[5.5]undecane), which lack nitrogen atoms and exhibit higher volatility, as seen in insect pheromones .
  • Substituent Effects : Fluorinated derivatives (e.g., 7,11-bis(4-fluorophenyl)-2,4-diazaspiro[5.5]undecane) demonstrate enhanced pharmacological activity (anticonsulvant, antibacterial) due to electron-withdrawing fluorine atoms , whereas the ethyl group in the target compound may balance lipophilicity and metabolic stability .
Physicochemical Properties
  • Lipophilicity : The ethyl group in This compound likely increases logP compared to oxygen-rich spiroacetals (e.g., 1,7-dioxaspiro[5.5]undecane), enhancing membrane permeability .
  • Conformational Stability : Tetraoxaspiro derivatives (e.g., 2,4,8,10-tetraoxaspiro[5.5]undecane) exhibit dynamic axial chirality, whereas diazaspiro compounds show rigidity due to nitrogen lone-pair interactions .

Biological Activity

4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane is a unique spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bicyclic structure containing both nitrogen and oxygen atoms, which contributes to its diverse biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C10H20N2O
  • Molecular Weight : 184.28 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2092286-95-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound can bind through several interactions:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions can modulate the activity of specific biological pathways, influencing processes such as pain perception and cellular signaling.

Pharmacological Properties

Research indicates that this compound exhibits promising pharmacological properties:

Antimicrobial Activity

Studies have demonstrated that compounds related to this compound possess significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells through modulation of apoptosis and cell cycle regulation . Its structural features allow it to interact with cellular targets involved in cancer progression.

Pain Management

Notably, some derivatives of this compound have been identified as dual ligands for the sigma (σ) receptor and μ-opioid receptor. These interactions suggest a potential role in pain management therapies . The ability to act on multiple receptors may enhance analgesic effects while reducing side effects commonly associated with opioid treatments.

Case Studies

Several studies highlight the biological activity of this compound:

  • Study on Antimicrobial Activity : A series of derivatives were synthesized and tested against various microbial strains, showing significant inhibition rates compared to control groups .
  • Pain Management Research : A study focused on the dual receptor activity of related compounds indicated that these agents could provide effective pain relief with fewer side effects than traditional opioids .
  • Anticancer Research : Investigations into the compound's effect on cancer cell lines revealed that it could induce apoptosis through specific signaling pathways, making it a candidate for further development in cancer therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

CompoundStructure TypeNotable Activity
1-Oxa-4,9-diazaspiro[5.5]undecaneSpirocyclicAntimicrobial and anticancer
1,9-Diazaspiro[5.5]undecaneSpirocyclicPain management
4-Aryl derivativesAromatic spiro compoundDual receptor agonist

The presence of an ethyl group in this compound enhances its reactivity and biological activity compared to other similar compounds.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the spirocyclic core of 4-ethyl-9-oxa-1,4-diazaspiro[5.5]undecane?

The synthesis of spirocyclic compounds like this compound often involves cyclization reactions using ketones or aldehydes with bifunctional amines. For example, spirocyclic frameworks can be synthesized via [3+2] cycloadditions or multicomponent reactions. Evidence from similar compounds highlights the use of 2-oxa-spiro[3.4]octane-1,3-dione as a precursor, reacting with amines to form fused rings . Additionally, chromatography (e.g., 1:9 MeOH:MeCN) and preparative HPLC are critical for isolating diastereomers, as seen in the purification of related azaspiro compounds .

Q. What analytical techniques are recommended for structural elucidation of this compound?

Key techniques include:

  • Infrared (IR) Spectroscopy : Identifies functional groups like carbonyls or amines.
  • Ultraviolet-Visible (UV-Vis) Spectroscopy : Detects conjugation or electronic transitions.
  • Nuclear Magnetic Resonance (NMR) : Resolves stereochemistry and ring connectivity.
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns. For example, NIST mass spectrometry data for related compounds (e.g., 4,7-dimethylundecane) provides reference fragmentation profiles .

Q. How should this compound be stored to ensure stability?

Storage at -20°C in dry, airtight containers under inert gas (e.g., N₂) is advised to prevent hydrolysis or oxidation. Frequent freeze-thaw cycles should be avoided, as noted for structurally similar spirocyclic hydrochlorides .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

Chirality in spirocyclic compounds is influenced by reaction conditions and catalysts. For instance, insect-derived spiroacetals like 2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane exhibit (2S,6R,8S) configurations, suggesting stereoselective pathways in natural systems . In synthetic routes, chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) can direct stereochemistry. Diastereomer resolution via preparative HPLC, as demonstrated for N-cyclopropyl-azaspiro compounds, is critical for isolating pure enantiomers .

Q. What strategies resolve contradictions in reaction yields or product distributions for spirocyclic compounds?

Low yields (e.g., 30% in related syntheses) often stem from competing side reactions or unstable intermediates . To address this:

  • Optimize Solvent Systems : Polar aprotic solvents (e.g., DMF) may enhance cyclization.
  • Temperature Control : Lower temperatures reduce decomposition.
  • Computational Modeling : Predict thermodynamic vs. kinetic product distributions.
    Cross-referencing synthetic protocols from analogous compounds (e.g., 3,9-diazaspiro derivatives) provides empirical guidance .

Q. How do structural modifications to the spirocyclic core influence biological activity?

The rigid spiro architecture enhances binding specificity in drug discovery. For example, spirocyclic amines are explored as enzyme inhibitors (e.g., Pfmrk inhibitors) due to their conformational constraints . Modifying substituents (e.g., replacing ethyl with fluorophenyl groups) alters hydrophobicity and target engagement, as seen in SAR studies of related azaspiro compounds .

Q. What are the challenges in characterizing the stability of this compound under varying pH conditions?

Spirocyclic ethers and amines are sensitive to acidic/basic hydrolysis. Stability assays should include:

  • pH-Rate Profiling : Monitor degradation kinetics in buffers (pH 1–13).
  • LC-MS Analysis : Identify degradation products (e.g., ring-opened derivatives).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability. Safety data for structurally related compounds (e.g., 3,9-divinyl-tetraoxaspiro undecane) highlight risks of decomposition under heat or moisture .

Methodological Guidance

Q. How can researchers validate the purity of this compound batches?

  • HPLC-PDA : Use high-performance liquid chromatography with photodiode array detection to detect impurities.
  • Elemental Analysis : Confirm %C, %H, %N against theoretical values.
  • Melting Point Consistency : Compare with literature values for related compounds (e.g., 9,9-dimethoxy-diazaspiro undecane derivatives) .

Q. What computational tools are suitable for predicting the reactivity of spirocyclic intermediates?

  • Density Functional Theory (DFT) : Models transition states for cyclization steps.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.
  • Cheminformatics Databases : Cross-reference with spirocyclic compound libraries (e.g., Enamine Building Blocks Catalogue) to identify analogous reaction pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane
Reactant of Route 2
Reactant of Route 2
4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane

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